N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
Molecular Structure Analysis
The molecular structure of a similar compound, “N,N’-bis(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)nonanediamide”, contains 74 bonds in total. These include 44 non-H bonds, 20 multiple bonds, 14 rotatable bonds, 8 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 2 tertiary amines (aromatic), 2 nitro groups (aromatic), and 2 sulfides .Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives are integral to a wide array of bioactive molecules due to their varied biological activities. These compounds are crucial in medicinal chemistry, where they serve as core structures in the synthesis of drugs with antimicrobial, antitumor, anti-inflammatory, and antiviral properties, among others. The benzothiazole scaffold, with its unique methine center, enables the exploration of pharmacophore space, contributing significantly to drug design and development. The derivatives of benzothiazole have been found to show enhanced activities with less toxic effects, marking their importance in the development of new therapeutic agents (Bhat & Belagali, 2020).
Pyrrolidine as a Versatile Scaffold
Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in drug discovery for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. This scaffold is a part of bioactive molecules with target selectivity and is featured in the design of novel compounds with diverse biological profiles. Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, are central to the synthesis of drugs targeting human diseases, highlighting the scaffold's versatility and significance in medicinal chemistry (Li Petri et al., 2021).
properties
IUPAC Name |
N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-2-23-17-10-7-15(24(26)27)13-18(17)30-20(23)21-19(25)14-5-8-16(9-6-14)31(28,29)22-11-3-4-12-22/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWHNFRJWIIROS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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